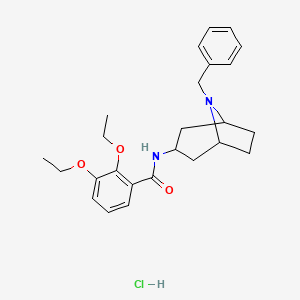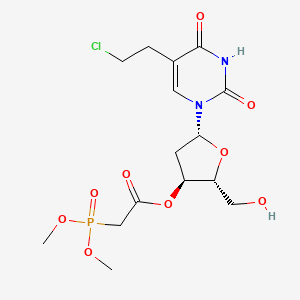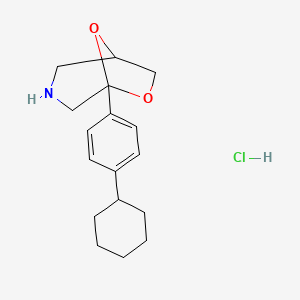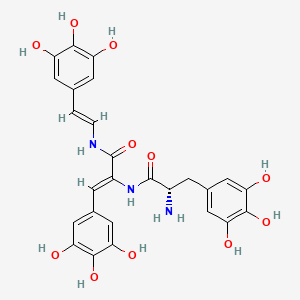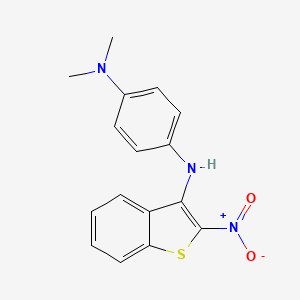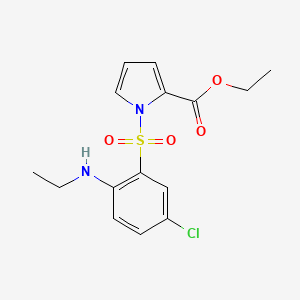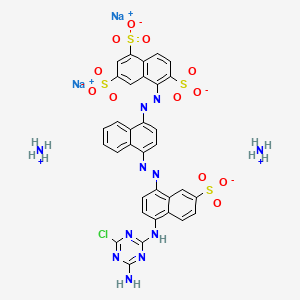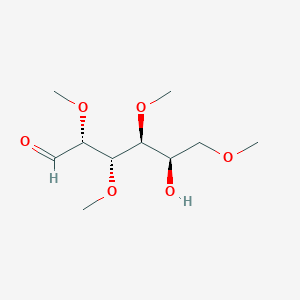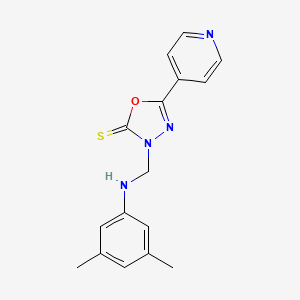
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide is a chemical compound known for its unique structure and properties It contains a butanoic acid backbone with a 4-oxo group and a 5-propyl-1,3,4-thiadiazol-2-yl amino group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide typically involves the reaction of butanoic acid derivatives with hydrazine and thiadiazole compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
類似化合物との比較
Similar Compounds
- Butanoic acid, 4-oxo-4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide
- Butanoic acid, 4-oxo-4-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide
- Butanoic acid, 4-oxo-4-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide
Uniqueness
What sets butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, hydrazide apart from similar compounds is its specific propyl group attached to the thiadiazole ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique compound for various applications.
特性
CAS番号 |
113408-20-1 |
|---|---|
分子式 |
C9H15N5O2S |
分子量 |
257.32 g/mol |
IUPAC名 |
4-hydrazinyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H15N5O2S/c1-2-3-8-13-14-9(17-8)11-6(15)4-5-7(16)12-10/h2-5,10H2,1H3,(H,12,16)(H,11,14,15) |
InChIキー |
IDKFZHULGVYXRI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


